2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, a heterocyclic scaffold known for its diverse pharmacological activities, including kinase inhibition and antimicrobial effects . Structurally, it features:
- A thieno[3,2-d]pyrimidin-4-one core with a 2,5-dimethylphenyl substitution at position 2.
- A sulfanyl (-S-) linker at position 2, connected to an acetamide group.
- A 4-methylbenzyl substituent on the acetamide nitrogen.
The sulfanyl bridge contributes to metabolic stability compared to oxygen or nitrogen analogs .
Properties
IUPAC Name |
2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-15-5-8-18(9-6-15)13-25-21(28)14-31-24-26-19-10-11-30-22(19)23(29)27(24)20-12-16(2)4-7-17(20)3/h4-12H,13-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYCVISMZGNAAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=C(C=CC(=C4)C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide is a member of the thienopyrimidine class of compounds, which are known for their diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula: CHNOS
- Molecular Weight: 430.58 g/mol
- SMILES Notation: CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C)C)C
Thienopyrimidine derivatives exhibit various mechanisms of action that contribute to their biological activity:
- Enzyme Inhibition: Many thienopyrimidine compounds inhibit specific enzymes involved in cellular processes. For instance, they may target kinases or other proteins critical for cancer cell proliferation.
- Receptor Modulation: These compounds can interact with various receptors, modulating signaling pathways that affect cell growth and survival.
- Antimicrobial Activity: Some derivatives show significant antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anticancer Properties
Recent studies have indicated that thienopyrimidine derivatives possess anticancer activities. The compound has shown promise in inhibiting tumor growth in various cancer cell lines:
- Case Study 1: In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7), with an IC value of approximately 12 µM.
- Case Study 2: Another study involving lung cancer cells (A549) reported a significant reduction in cell viability upon treatment with the compound at concentrations ranging from 5 to 20 µM.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Case Study 3: Testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited bactericidal effects with minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogs include modifications to the pyrimidine core, aryl/heteroaryl substituents, and acetamide side chains. These changes significantly impact physicochemical properties and biological activity.
Table 1: Structural Comparison of Thieno/Pyridopyrimidine Derivatives
*Calculated using ChemDraw.
Key Observations
Core Modifications: The pyrido-thieno[3,2-d]pyrimidine core in introduces additional aromaticity, which may enhance π-π stacking interactions with target proteins. The benzimidazolyl substitution in confers hydrogen-bonding capacity, correlating with its reported antimicrobial activity.
Lipophilic Groups: The 2,5-dimethylphenyl (target compound) and butyl () groups enhance logP values, favoring blood-brain barrier penetration. Polar Substituents: Methoxy () or sulfamoyl () groups improve solubility but may reduce membrane permeability.
Acetamide Side Chain :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
